N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide is an organic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains a benzo[d]oxazole moiety, a hydroxy group, a methyl group, and a nitrofuran carboxamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the hydroxy and methyl groups: These groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using suitable reagents and catalysts.
Formation of the nitrofuran carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide: This compound also contains a benzo[d]oxazole moiety but differs in the presence of a tert-butyl group instead of a hydroxy and methyl group.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide: Similar to the target compound but lacks the hydroxy and methyl groups.
Properties
Molecular Formula |
C19H13N3O6 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O6/c1-10-8-11(20-18(24)15-6-7-16(27-15)22(25)26)9-12(17(10)23)19-21-13-4-2-3-5-14(13)28-19/h2-9,23H,1H3,(H,20,24) |
InChI Key |
RIAFRIDDKZMVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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